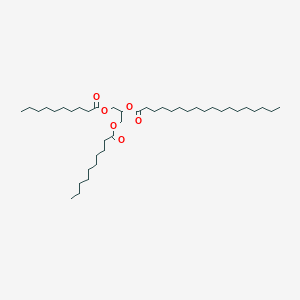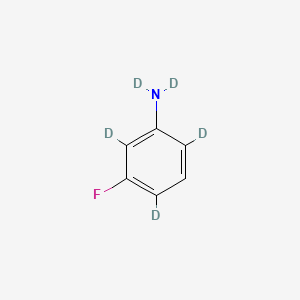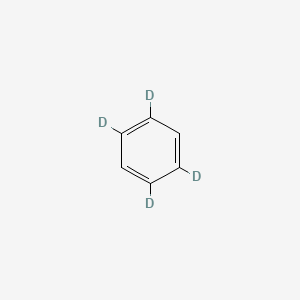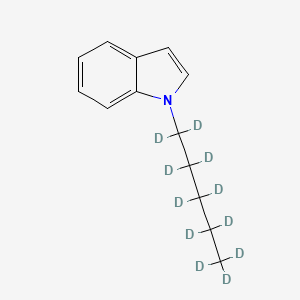![molecular formula C5H4ClN5S B13440075 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine CAS No. 1620842-89-8](/img/structure/B13440075.png)
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C5H4ClN5S and a molecular weight of 201.64 g/mol. This compound is known for its role as an intermediate in the synthesis of heteroaryl and heterocyclic compounds, particularly those that function as inhibitors of phosphoinositide 3-kinases (PI3K), which are used in the treatment of inflammatory and autoimmune disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
化学反応の分析
Types of Reactions
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.
Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.
Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazolo-triazine backbone but with different functional groups.
5,7-Diamino[1,2,4]triazolo[1,5-a][1,3,5]triazine: Another derivative with amino groups at positions 5 and 7.
Uniqueness
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of PI3K inhibitors highlights its importance in medicinal chemistry.
特性
CAS番号 |
1620842-89-8 |
|---|---|
分子式 |
C5H4ClN5S |
分子量 |
201.64 g/mol |
IUPAC名 |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
InChIキー |
CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC=NN2C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


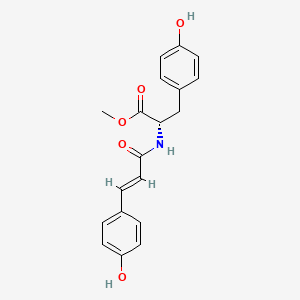

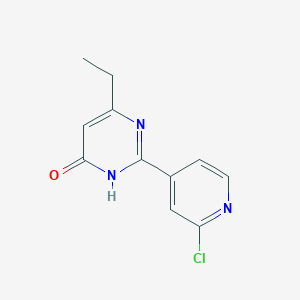
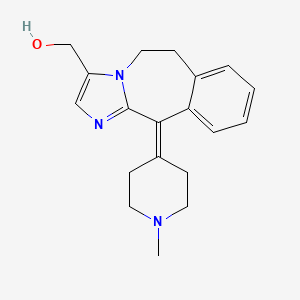
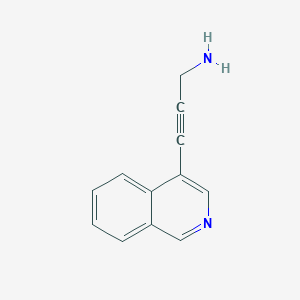
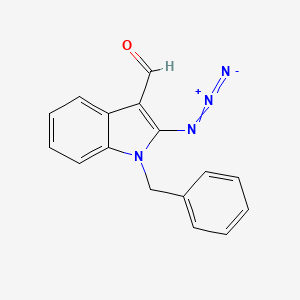
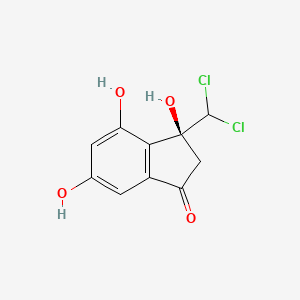
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
